molecular formula C11H18Si B3336088 1-(Trimethylsilyl)-3,5-dimethylbenzene CAS No. 17961-83-0

1-(Trimethylsilyl)-3,5-dimethylbenzene

Cat. No.: B3336088
CAS No.: 17961-83-0
M. Wt: 178.35 g/mol
InChI Key: RFVZKJTUPFOTRO-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)-3,5-dimethylbenzene is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a benzene ring substituted with two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trimethylsilyl)-3,5-dimethylbenzene typically involves the reaction of 3,5-dimethylphenylmagnesium bromide with trimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

3,5-dimethylphenylmagnesium bromide+trimethylsilyl chlorideThis compound+MgBrCl\text{3,5-dimethylphenylmagnesium bromide} + \text{trimethylsilyl chloride} \rightarrow \text{this compound} + \text{MgBrCl} 3,5-dimethylphenylmagnesium bromide+trimethylsilyl chloride→this compound+MgBrCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylsilyl)-3,5-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The benzene ring can be hydrogenated under suitable conditions to form cyclohexane derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Major Products:

    Substitution: Formation of 3,5-dimethylphenyl derivatives.

    Oxidation: Formation of 3,5-dimethylbenzoic acid or 3,5-dimethylbenzaldehyde.

    Reduction: Formation of 1-(Trimethylsilyl)-3,5-dimethylcyclohexane.

Scientific Research Applications

1-(Trimethylsilyl)-3,5-dimethylbenzene finds applications in various scientific research fields:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Materials Science: Incorporated into polymers to enhance their thermal stability and mechanical properties.

    Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and bioavailability of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)-3,5-dimethylbenzene involves its ability to act as a protecting group for reactive functional groups in organic synthesis. The trimethylsilyl group can be introduced to protect hydroxyl or amino groups during multi-step synthesis and later removed under mild conditions. This selective protection and deprotection strategy is crucial in the synthesis of complex molecules.

Comparison with Similar Compounds

    1-(Trimethylsilyl)-1-propyne: Used in polymer synthesis and known for its high gas permeability.

    Trimethylsilyl chloride: A common reagent for introducing trimethylsilyl groups into organic molecules.

    Trimethylsilylacetylene: Utilized in Sonogashira couplings as a protected alkyne.

Uniqueness: 1-(Trimethylsilyl)-3,5-dimethylbenzene is unique due to the specific positioning of the trimethylsilyl group and the methyl groups on the benzene ring, which imparts distinct steric and electronic properties. These properties influence its reactivity and make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(3,5-dimethylphenyl)-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18Si/c1-9-6-10(2)8-11(7-9)12(3,4)5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVZKJTUPFOTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)[Si](C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375376
Record name Silane, (3,5-dimethylphenyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17961-83-0
Record name Silane, (3,5-dimethylphenyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In the same manner as described in preparation 1, 5-bromo-m-xylene was allowed to react with chlorotrimethylsilane, and afforded TSIX. The yield and properties of product are summarized in Table 1.
Quantity
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Type
reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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